2-[(Trimethylsilyl)methyl]prop-2-en-1-ol
Description
2-[(Trimethylsilyl)methyl]prop-2-en-1-ol is an organosilicon compound featuring a propenol backbone with a trimethylsilyl (TMS) methyl substituent. The TMS group confers steric bulk and electron-withdrawing characteristics, while the allylic alcohol moiety enables participation in addition and polymerization reactions.
Properties
IUPAC Name |
2-(trimethylsilylmethyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OSi/c1-7(5-8)6-9(2,3)4/h8H,1,5-6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNLJXBYSUHUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444931 | |
| Record name | 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81302-80-9 | |
| Record name | 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(Trimethylsilyl)methyl]prop-2-en-1-ol, also known as a trimethylsilyl derivative of allyl alcohol, has garnered attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This compound is characterized by a trimethylsilyl group, which enhances its stability and reactivity in various chemical reactions.
The compound's structure can be represented as follows:
This compound exhibits properties typical of silanes, including the ability to undergo hydrolysis and desilylation reactions. Research indicates that such reactions can significantly influence the biological activity of silyl compounds, making them valuable in medicinal chemistry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of silane derivatives, including 2-[(trimethylsilyl)methyl]prop-2-en-1-ol. For instance, compounds with similar silane structures have shown significant activity against various pathogens, including bacteria and fungi. The trimethylsilyl group may enhance membrane permeability or alter the interaction with microbial targets, leading to increased efficacy against microbial cells .
Anticancer Activity
Research has indicated that certain derivatives of prop-2-en-1-ol exhibit anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through pathways that may include oxidative stress and mitochondrial dysfunction. Studies have shown that such compounds can selectively target cancer cells while sparing normal cells, a crucial aspect for therapeutic applications .
The biological activity of 2-[(trimethylsilyl)methyl]prop-2-en-1-ol can be attributed to several mechanisms:
- Electrophilic Reactivity : The presence of the trimethylsilyl group may enhance electrophilicity, allowing for interactions with nucleophilic sites in biological molecules.
- Hydrolysis and Desilylation : These reactions can lead to the formation of more reactive species that may engage in biological interactions, enhancing the compound's overall activity .
- Ferroptosis Induction : Some studies suggest that compounds with similar structures can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly relevant for anticancer strategies .
Study on Antimicrobial Activity
A study conducted on various silane derivatives demonstrated that 2-[(trimethylsilyl)methyl]prop-2-en-1-ol exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of common antibiotics, suggesting a promising alternative for combating antibiotic-resistant strains .
Investigation into Anticancer Effects
In another investigation focusing on the anticancer properties of silyl compounds, 2-[(trimethylsilyl)methyl]prop-2-en-1-ol was tested against several cancer cell lines, including prostate and breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial disruption .
Data Summary
Scientific Research Applications
Organic Synthesis Applications
1. Synthetic Intermediate
One of the primary applications of 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol is as a valuable intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it particularly useful in synthetic organic chemistry. For instance, it can participate in reactions with nucleophiles and electrophiles, facilitating the formation of more complex structures .
2. Silyl Protection Strategy
The trimethylsilyl group serves as an effective protective group for reactive functionalities. This protection allows for selective reactions without interference from other functional groups, making it advantageous in multi-step synthesis processes . The introduction and removal of the silyl group can be accomplished under mild conditions, enhancing its utility in synthetic pathways.
Pharmacological Potential
While specific biological activities of 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol are not extensively documented, its derivatives have been investigated for potential pharmacological effects. Research indicates that compounds derived from this structure may possess relevant biological properties, such as acting as gastric inhibitors . Further studies are needed to elucidate its biological activity and therapeutic applications.
Case Studies and Research Findings
Case Study 1: Synthesis of Biologically Active Molecules
Research has shown that derivatives of 2-[(Trimethylsilyl)methyl]prop-2-en-1-ol can be synthesized to create biologically active compounds. These compounds are being explored for their potential use as pharmaceutical agents targeting various diseases .
Case Study 2: Reaction with Organic Diselenides
A recent study demonstrated the reaction of 3-trimethylsilyl-2-propynamides with organic diselenides, yielding novel derivatives that could have significant implications in medicinal chemistry . This highlights the versatility of trimethylsilyl-containing compounds in developing new therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Trimethylsilyl)-2-propyn-1-ol
- Formula : C₆H₁₂OSi
- Molecular Weight : 128.24 g/mol
- Key Features: Contains a propargyl alcohol (triple bond) instead of a propenol (double bond). The sp-hybridized carbon in the alkyne enhances acidity (pKa ~25–28) compared to the allylic alcohol in the target compound (pKa ~15–17). Reactivity: Participates in click chemistry (e.g., azide-alkyne cycloaddition) and forms acetylides for nucleophilic substitutions.
- Applications: Used in Sonogashira coupling and as a precursor for silicon-containing dendrimers .
| Property | 2-[(TMS)methyl]prop-2-en-1-ol | 3-(TMS)-2-propyn-1-ol |
|---|---|---|
| Bond Type | Double bond (C=C) | Triple bond (C≡C) |
| Acidity (pKa) | ~15–17 | ~25–28 |
| Key Reactivity | Diels-Alder, electrophilic addition | Click chemistry, acetylide formation |
(1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol
- Key Features :
- Applications : Synthesis of chiral building blocks for pharmaceuticals and agrochemicals .
| Property | 2-[(TMS)methyl]prop-2-en-1-ol | (1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol |
|---|---|---|
| Functional Group | Allylic alcohol | Allylic alcohol + epoxide |
| Reactivity | Addition, polymerization | Nucleophilic ring-opening |
| Stereochemical Complexity | None | High (R,S configurations) |
1-Methoxy-2-methyl-1-(phenylthio)-3-(trimethylsilyl)propan-2-ol
- Formula : C₁₄H₂₄O₂SSi
- Key Features :
- Incorporates methoxy, phenylthio, and TMS groups, increasing steric hindrance.
- The phenylthio group enhances stability toward oxidation and enables thiol-ene coupling.
- Applications : Intermediate in asymmetric synthesis and sulfur-containing polymer chemistry .
| Property | 2-[(TMS)methyl]prop-2-en-1-ol | 1-Methoxy-2-methyl-1-(phenylthio)-3-(TMS)propan-2-ol |
|---|---|---|
| Substituents | TMS, hydroxyl | TMS, methoxy, phenylthio |
| Steric Hindrance | Moderate | High |
| Stability | Oxidizes readily | High (due to thioether) |
Research Implications
- Synthetic Utility : The TMS group in all compounds acts as a stabilizing moiety, but the target’s allylic alcohol is more versatile in polymerization and electrophilic additions.
- Future Directions : Comparative studies on silicon’s role in modulating acidity and steric effects across these compounds could refine their applications in catalysis and materials science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
